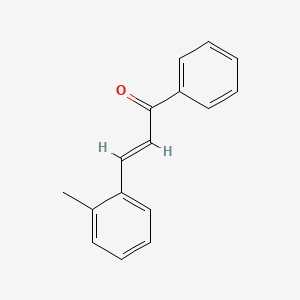
2-Methylchalcone
説明
2-Methylchalcone is a useful research compound. Its molecular formula is C16H14O and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylchalcone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylchalcone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biotransformation and Production of Novel Compounds
A study by Kozłowska, Potaniec, and Anioł (2020) explored the biotransformation of hydroxychalcones, including 2-hydroxy-4′-methylchalcone, using aerobic bacteria. This process resulted in the production of novel compounds, demonstrating the potential of using microbial processes to derive new substances from chalcones like 2-methylchalcone (Kozłowska, Potaniec, & Anioł, 2020).
Interaction with Biological Membranes and Albumin
Włoch et al. (2021) investigated the effects of 2′-hydroxy-4-methylchalcone, among other methylated flavonoids, on red blood cell membranes, model membranes, and human serum albumin. This research highlights the potential biomedical applications of these compounds, including 2-methylchalcone derivatives, in understanding their interaction with biological systems (Włoch et al., 2021).
Synthesis and Antibacterial Properties
Ismiyarto et al. (2018) conducted research on the synthesis of 4-hydroxy-2-methylchalcone and its antibacterial activity. Their work contributes to understanding the potential use of chalcone derivatives in combating bacterial infections, showcasing the antimicrobial applications of these compounds (Ismiyarto et al., 2018).
Biotransformation for Enhanced Bioavailability
Krawczyk-Łebek et al. (2021) studied the biotransformation of 2′-hydroxy-2-methylchalcone in cultures of entomopathogenic filamentous fungi. The resulting glycosylated dihydrochalcones offer insights into enhancing the stability and bioavailability of such compounds, which could be useful in various industrial and pharmacological applications (Krawczyk-Łebek et al., 2021).
Antioxidant Activity of Dihydrochalcones
A study by Nakamura et al. (2003) on dihydrochalcones, a class of compounds closely related to methylchalcones, indicated their significant antioxidant activities. This research is relevant to the understanding of the antioxidant potential of various chalcone derivatives, including 2-methylchalcone (Nakamura et al., 2003).
特性
IUPAC Name |
(E)-3-(2-methylphenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-13-7-5-6-8-14(13)11-12-16(17)15-9-3-2-4-10-15/h2-12H,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDWYVCDAANOSR-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Methylphenyl)-1-phenylprop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Cyclopropyl(furan-2-ylmethyl)azaniumyl]acetate](/img/structure/B7844096.png)
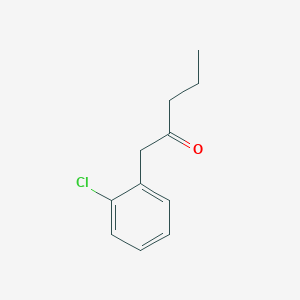
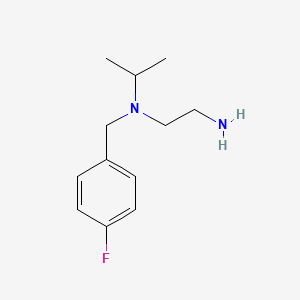
![2-([1,1'-Biphenyl]-3-yloxy)ethanamine](/img/structure/B7844138.png)

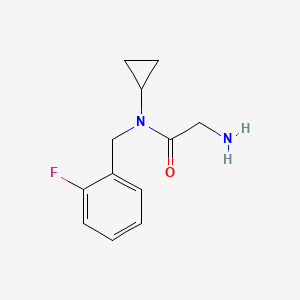
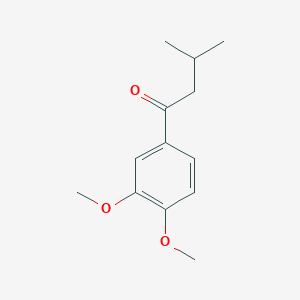
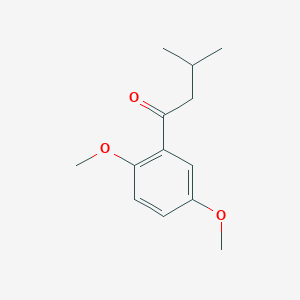
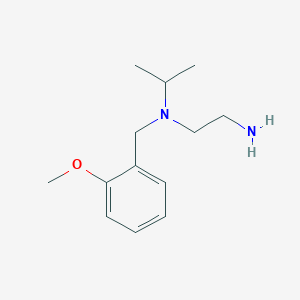

![2-[Cyclopropyl-[(2-fluorophenyl)methyl]azaniumyl]acetate](/img/structure/B7844194.png)
![2-[Cyclopropyl-[(4-fluorophenyl)methyl]azaniumyl]acetate](/img/structure/B7844196.png)
![2-[Ethyl-[(2-methoxyphenyl)methyl]azaniumyl]acetate](/img/structure/B7844197.png)
![2-[Ethyl-[(3-methoxyphenyl)methyl]azaniumyl]acetate](/img/structure/B7844203.png)